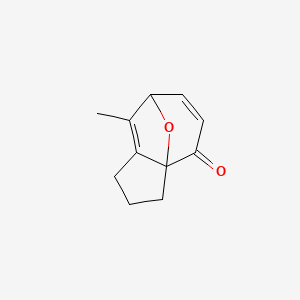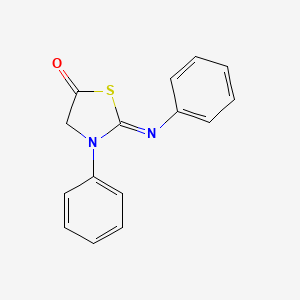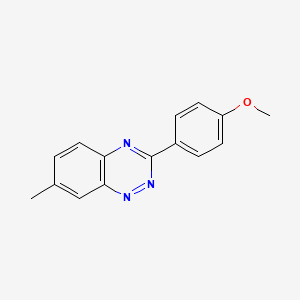![molecular formula C11H14N2O3 B14408830 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid CAS No. 85606-79-7](/img/structure/B14408830.png)
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is a chemical compound with the molecular formula C11H14N2O3. It is also known by its IUPAC name, N-(anilinocarbonyl)-2-methylalanine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid typically involves the reaction of 2-methylalanine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylalanine and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
科学研究应用
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
2-Methyl-3-(methylamino)propanoic acid: Similar structure but with a methylamino group instead of a phenylcarbamoyl group.
2-Methyl-3-[(phenylcarbamoyl)amino]butanoic acid: Similar structure but with an additional methyl group on the propanoic acid chain.
Uniqueness
2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
85606-79-7 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-methyl-3-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C11H14N2O3/c1-8(10(14)15)7-12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16) |
InChI 键 |
GXVQLCQLDFGOMM-UHFFFAOYSA-N |
规范 SMILES |
CC(CNC(=O)NC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



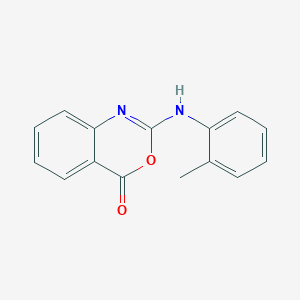
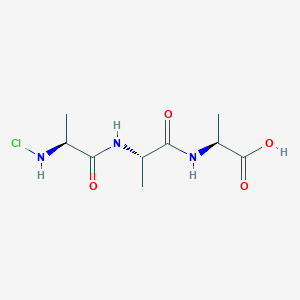


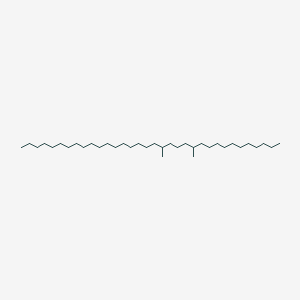
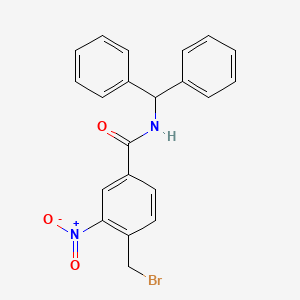
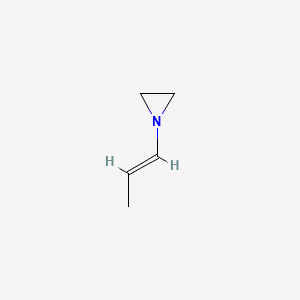

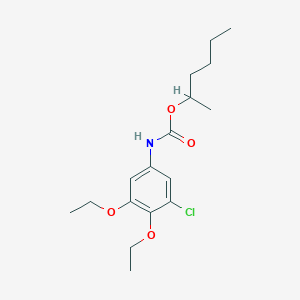
![5-(4-Ethoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14408838.png)
